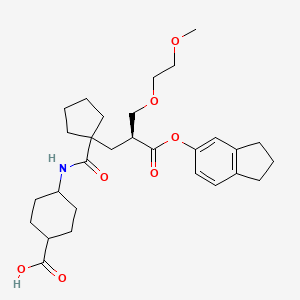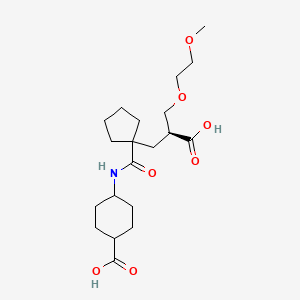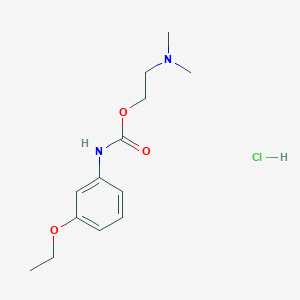
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride involves several steps. Typically, the process begins with the reaction of m-ethoxycarbanilic acid with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The resulting product is then purified and converted to its hydrochloride salt form .
Analyse Chemischer Reaktionen
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride is widely used in scientific research due to its bioactive properties. Some of its applications include:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride can be compared with other similar compounds such as:
- Carbanilic acid, m-ethoxy-, 2-(methylamino)ethyl ester, hydrochloride
- Carbanilic acid, m-ethoxy-, 2-(ethylamino)ethyl ester, hydrochloride
These compounds share similar structural features but differ in their substituent groups, which can affect their chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
68097-49-4 |
|---|---|
Molekularformel |
C13H21ClN2O3 |
Molekulargewicht |
288.77 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-4-17-12-7-5-6-11(10-12)14-13(16)18-9-8-15(2)3;/h5-7,10H,4,8-9H2,1-3H3,(H,14,16);1H |
InChI-Schlüssel |
XBRIYRPCZOCKFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


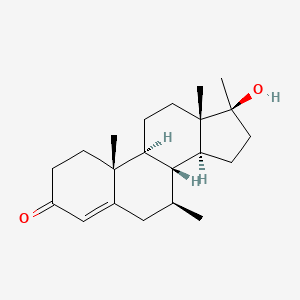


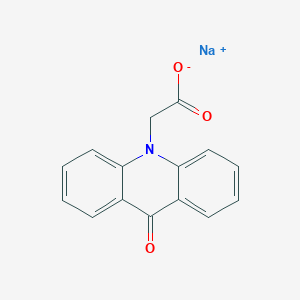
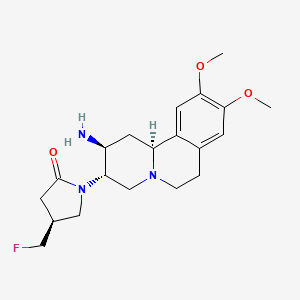
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)
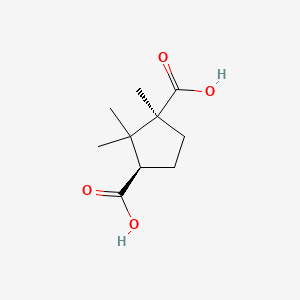
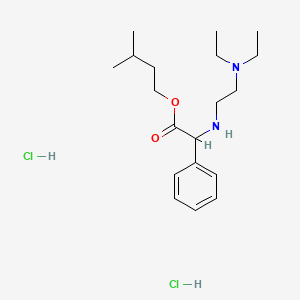

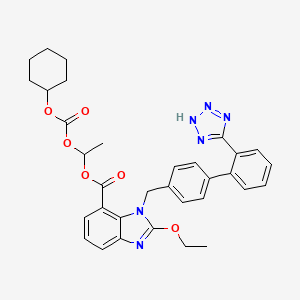
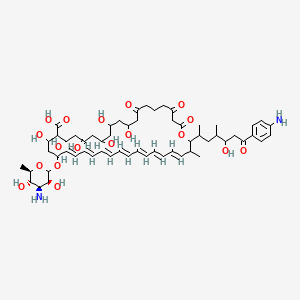
![4-[[1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1668255.png)
